(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves asymmetric hydrogenation or asymmetric epoxidation. These methods utilize chiral catalysts to achieve the desired stereochemistry. For instance, asymmetric hydrogenation can be performed using chiral DuPHOS Rh-catalyst, while asymmetric epoxidation can be achieved using Jacobsen’s Mn catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis. The use of chiral metal catalysts is crucial to ensure high enantiomeric purity. The process may include steps such as the resolution of racemates or the use of chiral pool synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaOH (Sodium hydroxide) for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those requiring high enantiomeric purity.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Uniqueness
What sets (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This makes it a valuable compound in the synthesis of enantiomerically pure drugs and other chiral molecules .
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
QGQMHGKLKBAITH-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
Origin of Product |
United States |
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